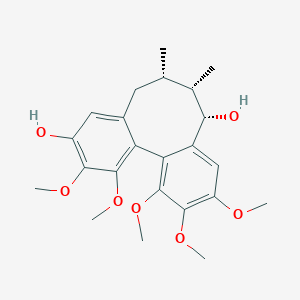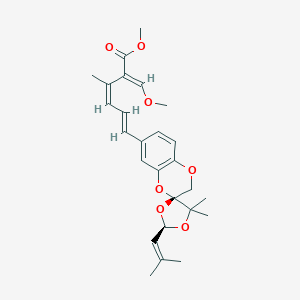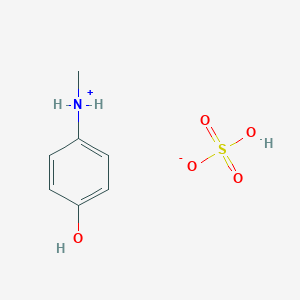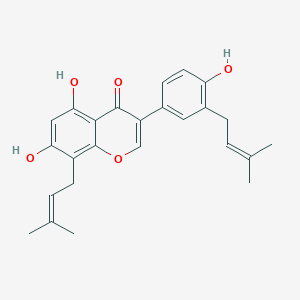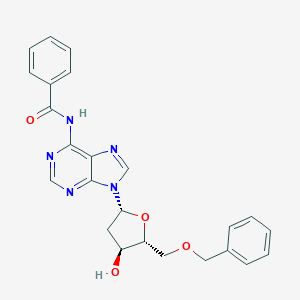
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a modified form of adenosine, a nucleoside that is found in DNA and RNA. The modification of adenosine in this compound involves the addition of a benzoyl group at the 6-position and a benzyl group at the 5'-position of the sugar moiety. These modifications have been shown to alter the biochemical and physiological properties of adenosine, making it a useful tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves its incorporation into DNA or RNA during synthesis. The benzoyl and benzyl groups on the modified adenosine alter the structure and properties of the nucleoside, which can affect the stability and function of the resulting DNA or RNA molecule. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine depend on the specific biological system being studied. In general, the modified nucleoside can alter the structure and stability of DNA and RNA, potentially affecting their function. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it can be incorporated into DNA or RNA using standard synthesis techniques. This allows researchers to study the effects of the modification on various biological processes in a controlled manner. Additionally, the modified nucleoside can be used to probe the activity and function of enzymes and other proteins involved in DNA and RNA synthesis.
One limitation of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it may not accurately reflect the effects of the modification in vivo. Additionally, the modified nucleoside may not be suitable for certain types of experiments, such as those involving live cells or organisms.
Direcciones Futuras
There are several future directions for research involving 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine. One area of interest is the development of new synthesis methods and purification techniques for the modified nucleoside. Additionally, researchers may explore the use of the modified nucleoside in new applications, such as in the study of epigenetics or in the development of new cancer therapies. Finally, researchers may investigate the effects of the modified nucleoside in vivo, potentially leading to new insights into the role of adenosine in biological processes.
Métodos De Síntesis
The synthesis of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves several steps, starting with the protection of the 2'-hydroxyl group of adenosine with a benzyl group. The 6-position of adenosine is then benzoylated using benzoyl chloride and a base such as pyridine. Finally, the 5'-hydroxyl group is benzylated using benzyl bromide and a base such as potassium carbonate. The resulting compound can be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine has been used in a variety of scientific research applications, including studies of DNA and RNA synthesis, cellular signaling pathways, and cancer biology. One of the main uses of this compound is as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. By incorporating this modified nucleoside into DNA or RNA, researchers can study the effects of the modification on various biological processes.
Propiedades
Número CAS |
130359-85-2 |
|---|---|
Nombre del producto |
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine |
Fórmula molecular |
C24H23N5O4 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C24H23N5O4/c30-18-11-20(33-19(18)13-32-12-16-7-3-1-4-8-16)29-15-27-21-22(25-14-26-23(21)29)28-24(31)17-9-5-2-6-10-17/h1-10,14-15,18-20,30H,11-13H2,(H,25,26,28,31)/t18-,19+,20+/m0/s1 |
Clave InChI |
ABXIKYZXEAGUBB-XUVXKRRUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
Otros números CAS |
130359-85-2 |
Sinónimos |
6-N-benzoyl-5'-O-benzyl-2'-deoxyadenosine BB-deoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
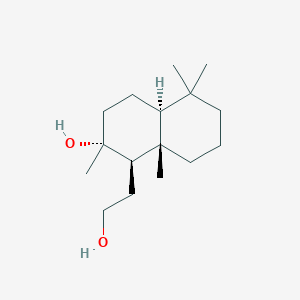
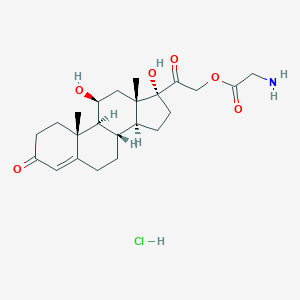
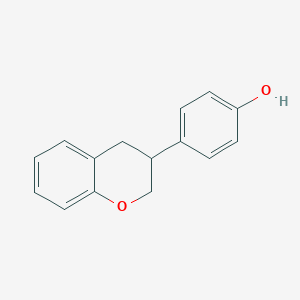
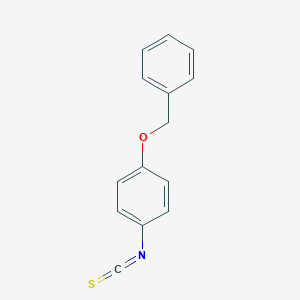
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
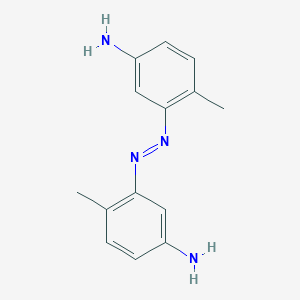
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
